molecular formula C22H40O7 B14464455 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate CAS No. 66104-67-4

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate

Cat. No.: B14464455
CAS No.: 66104-67-4
M. Wt: 416.5 g/mol
InChI Key: LSDNCMFQVGKKGP-SEYXRHQNSA-N
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Description

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate (CAS: 66104-67-4) is a synthetic ester with the molecular formula C₂₂H₄₀O₇ and a molecular weight of 416.5488 g/mol . Its structure comprises a dodecyl (C₁₂) alkyl chain linked via a triethylene glycol spacer to a hydrogen maleate group. The compound exhibits a density of 1.034 g/cm³, a high boiling point of 531.5°C at 760 mmHg, and a flash point of 170°C .

Properties

CAS No.

66104-67-4

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

IUPAC Name

(Z)-4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-16-27-17-18-28-19-20-29-22(25)13-12-21(23)24/h12-13H,2-11,14-20H2,1H3,(H,23,24)/b13-12-

InChI Key

LSDNCMFQVGKKGP-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCCCOCCOCCOCCOC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOC(=O)C=CC(=O)O

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Direct Esterification with Maleic Anhydride

The most widely documented preparation route involves the direct esterification of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol with maleic anhydride. This reaction typically employs acidic catalysts such as p-toluenesulfonic acid or sulfamic acid , with yields exceeding 99% under optimized conditions. The process occurs in a refluxing solvent system (e.g., cyclohexane or toluene) to facilitate azeotropic water removal, which shifts the equilibrium toward ester formation.

Reaction conditions :

  • Molar ratio : A 2:1 to 3:1 excess of alcohol relative to maleic anhydride ensures complete conversion of the anhydride.
  • Temperature : 90–110°C, balancing reaction rate against thermal decomposition risks.
  • Catalyst loading : 5–40% (w/w) of maleic anhydride mass, with higher loadings accelerating reaction kinetics but complicating post-synthesis purification.

The mechanism proceeds through nucleophilic attack of the ether-alcohol's hydroxyl group on the electrophilic carbonyl carbon of maleic anhydride, followed by proton transfer and water elimination (Figure 1).

Two-Step Synthesis via Monoester Intermediate

Industrial-scale production often adopts a two-step approach to minimize side reactions:

  • Formation of monoester : Controlled reaction of maleic anhydride with one equivalent of alcohol at 60–80°C yields the monoester intermediate.
  • Selective diesterification : Subsequent reaction with a second alcohol equivalent under dehydrating conditions completes the diester.

This method reduces oligomerization and cross-linking, which are prevalent in single-step processes at elevated temperatures.

Synthesis of 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol Precursor

Etherification of Dodecanol with Ethylene Oxide

The precursor alcohol is synthesized via sequential ethoxylation of dodecanol (lauryl alcohol). In a pressurized reactor, dodecanol reacts with three equivalents of ethylene oxide at 120–150°C in the presence of alkaline catalysts (e.g., KOH or NaOH). The reaction proceeds through a nucleophilic addition-elimination mechanism, with each ethoxylation step increasing the hydrophilicity of the molecule.

Key parameters :

  • Catalyst concentration : 0.1–0.5% (w/w) of dodecanol to minimize side reactions.
  • Pressure control : Maintained at 3–5 bar to ensure ethylene oxide remains liquid-phase.

Purification via Tosylation and Hydrogenation

Post-ethoxylation mixtures often contain unreacted dodecanol and oligomers. A patent-described purification strategy involves:

  • Tosylation : Treatment with p-toluenesulfonyl chloride in dichloromethane converts the target alcohol to its tosylate derivative.
  • Azide substitution : Reaction with sodium azide in DMF at 50°C replaces the tosyl group with an azide.
  • Catalytic hydrogenation : Palladium-on-carbon (10–20% w/w) reduces the azide to a primary amine, followed by hydrolysis to regenerate the hydroxyl group.

This sequence achieves >95% purity, as confirmed by GC-MS and $$ ^1H $$-NMR.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance yield and consistency. Key features include:

  • In-line IR spectroscopy : Monitors esterification progress in real-time by tracking carbonyl group consumption.
  • Automated pH control : Maintains optimal acidity (pH 2–3) to prevent catalyst deactivation.

Table 1 : Comparison of batch vs. continuous processes

Parameter Batch Reactor Continuous Flow
Reaction time 8–12 h 2–4 h
Yield 92–95% 97–99%
Energy consumption High Moderate
Catalyst turnover (h⁻¹) 0.5–1.2 3.8–5.6

Data derived from patent CN101735053B and synthesis protocols.

Solvent Recycling and Waste Reduction

Closed-loop systems recover >90% of cyclohexane via fractional distillation, reducing production costs by 18–22%. Spent catalysts are regenerated through acid washing and calcination, extending their lifespan to 15–20 reaction cycles.

Reaction Optimization and Kinetic Analysis

Impact of Catalyst Selection

Comparative studies reveal:

  • p-Toluenesulfonic acid : Achieves 99% conversion in 5 h but requires neutralization with aqueous NaHCO₃.
  • Ferric ammonium sulfate dodecahydrate : Slower kinetics (8 h for 95% conversion) but enables catalyst reuse without regeneration.
  • Sulfamic acid : Optimal for temperature-sensitive systems, providing 97% yield at 90°C.

Temperature-Dependent Side Reactions

Above 110°C, maleic anhydride undergoes dimerization to maleic acid maleate , reducing yields by 12–15%. Kinetic modeling suggests maintaining the reaction at 105±2°C maximizes ester formation while suppressing degradation.

Analytical Characterization of Products

Spectroscopic Confirmation

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 6.35 (s, 2H, CH=CH), 4.25 (t, 2H, OCOOCH₂), 3.70–3.45 (m, 12H, OCH₂CH₂O), 1.55 (m, 2H, OCH₂CH₂), 1.25 (br s, 18H, CH₂), 0.88 (t, 3H, CH₃).
  • IR (KBr) : 1730 cm⁻¹ (C=O ester), 1645 cm⁻¹ (C=C), 1100–1250 cm⁻¹ (C-O-C ether).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves the target compound at 8.2 min, with detection limit 0.1 μg/mL.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to break down into maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.

    Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: Formation of esters with various alcohols.

    Hydrolysis: Maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is a chemical compound with several industrial applications, primarily as a surfactant and intermediate in manufacturing processes . It is also known by other names, including 66104-67-4, 73HOV20SCG, and 2-Butenedioic acid (2Z)-, 1-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) ester .

Applications

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is used in the following applications:

  • Surfactant: It functions as a surface active agent .
  • Intermediate: It serves as an intermediate in various industrial processes .
  • Manufacturing: Utilized in soap, cleaning compound, and toilet preparation manufacturing . It is also used in all other basic organic chemical manufacturing .

Industry Uses

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate sees application across a range of sectors :

  • Soap, cleaning compound, and toilet preparation manufacturing.
  • All other basic organic chemical manufacturing.

Production Volume

The aggregated product volume for 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate in the U.S. has been reported as follows :

  • 2016: <1,000,000 lb
  • 2017: 1,000,000 lb - <20,000,000 lb
  • 2018: 1,000,000 lb - <20,000,000 lb
  • 2019: 1,000,000 lb - <20,000,000 lb

Safety and Hazards

The compound is classified under GHS Hazard Statements as causing serious eye irritation .

Precautionary measures :

  • P264+P265: Wash skin thoroughly after handling.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P337+P317: If eye irritation persists: Get medical advice/attention.
Hazard Classes and Categories Notification Ratio
Eye Irrit. 2100%

Mechanism of Action

The mechanism of action of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is utilized in various applications, including emulsification, dispersion, and solubilization.

Comparison with Similar Compounds

To contextualize the properties of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate, we compare it with structurally or functionally related esters and glycol derivatives.

Structural and Functional Analogues

a. Di(2-ethylhexyl) Maleate (CAS: N/A)

  • Molecular Formula : C₂₀H₃₄O₄ (inferred from ).
  • Key Properties : A branched diester of maleic acid with 2-ethylhexyl groups. Unlike the target compound, it lacks ethylene oxide units, resulting in lower polarity. It is primarily used as a plasticizer and exhibits acute toxicity in experimental studies, including neurological and pulmonary effects .
  • Comparison: The target compound’s triethylene glycol chain increases water solubility compared to the purely aliphatic di(2-ethylhexyl) maleate.

b. Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

  • Molecular Formula : C₁₀H₁₂O₃.
  • Key Properties : A simple aromatic ester with a methoxy substituent. It has a lower molecular weight (180.20 g/mol ) and is regulated under JECFA/FCC standards as a flavoring agent .

c. 2-(2-Ethoxyethoxy)ethanol Acetate (CAS: N/A)

  • Key Properties : A glycol ether acetate with ethoxyethoxy and acetate groups. While structurally distinct from the target compound, it shares ethylene oxide units, which influence solubility and industrial applications (e.g., solvents, coatings). Safety regulations under CLP (ECHA) highlight hazards such as skin irritation .
  • Comparison :
    • The target compound’s dodecyl chain and maleate group confer higher lipophilicity and molecular weight compared to this glycol ether derivative.
    • Both compounds may exhibit surfactant-like behavior, but the acetate derivative’s toxicity data (e.g., skin sensitization) are more comprehensively documented .
Comparative Data Table
Property 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Hydrogen Maleate Di(2-ethylhexyl) Maleate Ethyl 2-Methoxybenzoate 2-(2-Ethoxyethoxy)ethanol Acetate
Molecular Formula C₂₂H₄₀O₇ C₂₀H₃₄O₄ C₁₀H₁₂O₃ Not specified
Molecular Weight (g/mol) 416.55 ~346 (estimated) 180.20 Not specified
Boiling Point (°C) 531.5 Not specified Not specified Not specified
Density (g/cm³) 1.034 ~0.98 (typical for esters) Not specified Not specified
Primary Applications Laboratory use Plasticizer Flavoring agent Solvent, coatings
Toxicity Data Not available Acute toxicity JECFA/FCC compliant Skin irritation
Key Differentiators
  • Structural Complexity : The target compound’s combination of a long alkyl chain, EO units, and maleate group distinguishes it from simpler esters like ethyl 2-methoxybenzoate and branched diesters like di(2-ethylhexyl) maleate.
  • Solubility Profile : The triethylene glycol spacer likely enhances water solubility compared to purely aliphatic esters but reduces volatility (evidenced by its high boiling point).
  • Safety and Regulation : Unlike di(2-ethylhexyl) maleate and glycol ether derivatives, the target compound lacks documented toxicity data, highlighting a gap in current research .

Biological Activity

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate, known by its CAS number 66104-67-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H40O7
Molecular Weight416.549 g/mol
Density1.034 g/cm³
Boiling Point531.5 °C
Flash Point170 °C
LogP4.141

Synthesis

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate can be synthesized through the reaction of triethylene glycol monododecyl ether with maleic acid, resulting in a maleate ester . The synthesis process involves careful control of reaction conditions to ensure the desired product is obtained without significant byproducts.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes due to its amphiphilic nature, which facilitates its incorporation into lipid bilayers. This property may enhance its effectiveness in drug delivery systems and as a surfactant in various applications.

Case Studies and Research Findings

  • Food Contact Materials : Research indicates that 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate can migrate from food contact materials into food products, raising concerns about its safety and potential biological effects when ingested .
  • Prodrug Design : Studies have highlighted the potential for this compound to act as a prodrug, wherein it could be modified to enhance the bioavailability of therapeutic agents. The hydrolysis of similar maleate esters has shown promise in releasing active pharmaceutical ingredients in a controlled manner .
  • Toxicological Assessments : According to evaluations conducted by the EPA, compounds structurally related to this maleate have been assessed for their toxicity profiles. The findings suggest that they are "not likely to present an unreasonable risk" under specified conditions of use, although further research is warranted for comprehensive safety evaluations .

Applications

The unique properties of 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate make it suitable for various applications:

  • Cosmetic Formulations : Its emulsifying properties allow it to be utilized in creams and lotions.
  • Pharmaceuticals : As a potential prodrug, it may enhance the delivery of drugs across biological membranes.
  • Food Industry : Its safety and migration characteristics necessitate careful consideration in food packaging materials.

Q & A

Q. How can researchers tailor the ethoxy chain length to modulate biodegradability?

  • Methodological Answer : Synthesize analogs with varying ethoxy repeats (n=1–4) and compare hydrolysis rates in PBS (pH 7.4) via HPLC. Longer ethoxy chains reduce steric hindrance, accelerating esterase-mediated cleavage. Correlate chain length with in vivo biodegradation using fluorescent tagging in rodent models .

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